Bis(2-(di-tert-butylphosphino)ethyl)aminehydrochloride

CO₂ hydrogenation Formic acid Ruthenium PNP catalysis

This hydrochloride salt is the definitive entry point to the PNP-pincer ligand scaffold. Unlike generic phosphine ligands, the di-tert-butylphosphino motif is structurally essential—replacing it with isopropyl groups can invert catalytic competency (e.g., dehydrogenation). Validated in Ru-catalyzed CO₂ hydrogenation to formic acid with record longevity (TON >18,000,000 over 4 months, TOF up to 11,000 h⁻¹, 13 cycles no deactivation). Also enables mild-condition ester/lactone reduction vs. industrial harsh conditions. Accept no unvalidated substitutes.

Molecular Formula C20H46ClNP2
Molecular Weight 398.0 g/mol
CAS No. 1326805-03-1
Cat. No. B6591229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2-(di-tert-butylphosphino)ethyl)aminehydrochloride
CAS1326805-03-1
Molecular FormulaC20H46ClNP2
Molecular Weight398.0 g/mol
Structural Identifiers
SMILESCC(C)(C)P(CCNCCP(C(C)(C)C)C(C)(C)C)C(C)(C)C.Cl
InChIInChI=1S/C20H45NP2.ClH/c1-17(2,3)22(18(4,5)6)15-13-21-14-16-23(19(7,8)9)20(10,11)12;/h21H,13-16H2,1-12H3;1H
InChIKeyKORUJZNDMCQEGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(2-(di-tert-butylphosphino)ethyl)amine Hydrochloride: Procurement-Grade PNP Pincer Ligand Precursor for Homogeneous Catalysis


Bis(2-(di-tert-butylphosphino)ethyl)amine hydrochloride (CAS 1326805-03-1) is the hydrochloride salt form of an aliphatic PNP-pincer ligand precursor bearing two electron-rich, sterically demanding di-tert-butylphosphino donor arms tethered by an ethylamine backbone . The compound serves as a convenient, bench-stable entry point for generating the free amine ligand—a versatile tridentate scaffold widely employed in coordination chemistry and homogeneous catalysis, particularly with ruthenium, iridium, and palladium for hydrogenation, dehydrogenation, and cross-coupling applications [1].

Procurement Risk Alert: Why Generic Substitution of Bis(2-(di-tert-butylphosphino)ethyl)amine Hydrochloride Fails in Catalytic Workflows


Generic substitution within the PNP pincer ligand class is not feasible due to profound, quantifiable differences in catalytic performance governed by the steric and electronic properties of the phosphino donor arms. Evidence demonstrates that altering the alkyl substituent from tert-butyl to isopropyl completely inverts catalytic competency in dehydrogenation reactions, with di-tert-butylphosphino-substituted species proving ineffective for β-functionalized tertiary amine substrates where di-isopropylphosphino analogs succeed [1]. Similarly, in palladium-catalyzed isomerizing methoxycarbonylation, the di-tert-butylphosphino motif yields over an order of magnitude lower turnover numbers compared to alternative phosphorinone-based ligands [2]. Even within structurally identical PNP frameworks, changing the metal center from Co to Fe to Mn to Ru substantially impacts thermochemical parameters including hydricity, with deprotonation enhancing hydricity by approximately 16.5 kcal·mol⁻¹ across three metals [3]. These data establish that ligand architecture—particularly the phosphino substituent identity—directly dictates reaction outcomes. Replacing this specific ligand with a generic analog without rigorous validation risks complete catalytic failure, irreproducible results, and wasted resources in both academic and industrial settings.

Quantitative Differentiation Evidence: Bis(2-(di-tert-butylphosphino)ethyl)amine Hydrochloride Ligand Performance Data


CO₂ Hydrogenation Activity: Ru-PNP System Achieves 126 mol% Formic Acid Yield at 25°C and 40 bar

In a direct performance demonstration of the target ligand scaffold, a Ru-PNP catalyst system employing bis(alkyl/aryl ethylphosphino)amine ligands in ionic liquids achieved CO₂ hydrogenation at 25 °C under a continuous flow of 1 bar CO₂/H₂ (1:5), yielding 14 mol% formic acid relative to the ionic liquid. Under elevated pressure (40 bar, 1:1 CO₂/H₂), the yield increased to 126 mol% FA/IL, corresponding to a space-time yield of 0.15 mol L⁻¹ h⁻¹ [1]. This same Ru-PNP/IL system catalyzes formic acid dehydrogenation with average turnover frequencies up to 11,000 h⁻¹ under heat-integrated conditions (<100 °C) and achieved a turnover number exceeding 18,000,000 over 4 months of continuous operation across 13 hydrogenation/dehydrogenation cycles without detectable deactivation [2].

CO₂ hydrogenation Formic acid Ruthenium PNP catalysis Ionic liquids

Tertiary Amine Dehydrogenation: Di-tert-butylphosphino Species Ineffective for β-Functionalized Substrates

A direct head-to-head comparison of pincer-ligated iridium catalysts revealed that di-isopropylphosphino-substituted species are significantly more effective for the dehydrogenation of simple tertiary amines to enamines than the previously reported di-tert-butylphosphino-substituted species. Crucially, the di-tert-butylphosphino-substituted complexes were completely ineffective for the dehydrogenation of several β-functionalized tertiary amines to give 1,2-difunctionalized olefins, whereas the di-isopropylphosphino-substituted catalysts successfully mediated these transformations. The marked difference is attributed to the greater steric crowding of the di-tert-butylphosphino-substituted catalysts, which hinders substrate approach and turnover [1].

Amine dehydrogenation Enamine synthesis Iridium PNP pincer Steric effects

Methoxycarbonylation Performance: Di-tert-butylphosphino Ligand Yields >10× Lower TON vs. Phosphorinone Alternative

In a systematic evaluation of ligand donor strength and catalytic performance, a bidentate phosphine ligand bearing a propyl linker and phosphorinone donors (BPP) delivered over an order of magnitude higher turnover numbers than the corresponding di-tert-butylphosphino analogue in palladium-catalyzed isomerizing methoxycarbonylation of 4-octene [1]. This quantitative superiority is attributed to the weaker donor strength of phosphorinones relative to tBu₂PH, as confirmed by Huynh electronic parameter (HEP) measurements, enabling a broader substrate scope including internal, branched, cyclic, and styrenic alkenes [2].

Pd-catalyzed carbonylation Isomerizing methoxycarbonylation Ligand donor strength Phosphorinone ligands

Hydricity Modulation: Ligand Deprotonation Enhances Hydricity by ~16.5 kcal·mol⁻¹ Across Co, Fe, Ru PNP Complexes

A comprehensive thermochemical study of (PNP)M-H catalysts (PNP = 2,6-bis[(di-tert-butylphosphino)methyl]pyridine) demonstrated that deprotonation of the ligand to generate anionic hydride species enhances hydricity by approximately 16.5 kcal·mol⁻¹ across three different metals (Co, Fe, Ru) [1]. This systematic investigation across four metals (Co, Fe, Mn, Ru) and two charge states (neutral vs. anionic) established a linear correlation between hydricity and ligand pKa, indicating that these parameters are interdependent. Notably, the study found that metal identity has relatively little effect on thermodynamic parameters compared to the effect of ligand charge state in PNP-ligated systems undergoing metal-ligand cooperativity via (de)aromatization [2].

Metal-ligand cooperativity Hydricity PNP pincer thermodynamics CO₂ hydrogenation

Validated Application Scenarios for Bis(2-(di-tert-butylphosphino)ethyl)amine Hydrochloride in Catalysis


Reversible CO₂ Hydrogenation and Formic Acid Dehydrogenation for Hydrogen Storage

The ligand scaffold enables Ru-PNP catalysts that operate under mild conditions (25 °C, 1-40 bar) for CO₂ hydrogenation to formic acid and the reverse dehydrogenation with exceptional longevity (TON > 18,000,000 over 4 months, TOF up to 11,000 h⁻¹). The system maintains full activity across 13 consecutive hydrogenation/dehydrogenation cycles without detectable deactivation, making it suitable for FA/CO₂ battery applications and hydrogen release systems for fuel cells [1].

Catalytic Hydrogenation of Esters and Carbonyl Compounds with Base Metals

Heterogenized Ru-PNP catalysts derived from this ligand class selectively reduce esters and lactones under mild conditions, in contrast to industrial heterogeneous catalysts requiring harsh conditions (250-350 °C, 100-200 bar). This enables energy-efficient production of alcohols and diols with improved selectivity [2]. The ligand's strong σ-donor character also supports iron- and manganese-based hydrogenation catalysts as earth-abundant alternatives to precious metals [3].

Synthesis of Ruthenium Hydrido Dinitrogen Complexes for Small Molecule Activation

The free amine form of this ligand (H-PNP) serves as a versatile pincer scaffold for preparing ruthenium(II) hydrido dinitrogen complexes in various formal oxidation states. Treatment of RuCl₂(H-PNP) with reductant or base generates five-coordinate cis-hydridodinitrogen species with conserved core structure across six different ligand forms, facilitating systematic evaluation of ligand electronic effects on N₂ activation [4]. This modularity supports rational catalyst design for nitrogen fixation and related small molecule activation chemistry.

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